1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a quinazoline ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of quinazoline derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of α-aminoamidines for the synthesis of tetrahydroquinazoline derivatives . The reaction occurs under mild conditions and is characterized by excellent yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroquinazoline have shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for bacterial survival
Comparison with Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness: 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which combines the quinazoline and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18) |
InChI Key |
PHGBIVPAHZWKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
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